molecular formula C17H11FN2O3 B2902468 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid CAS No. 477854-86-7

4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B2902468
CAS No.: 477854-86-7
M. Wt: 310.284
InChI Key: XFABQXUSBLSPMK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by:

  • A pyrimidine core with a carboxylic acid group at position 5.
  • A 4-fluorophenoxy group at position 4, contributing to electronic and steric properties.
  • A phenyl group at position 2, enhancing aromatic interactions.

Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

4-(4-fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABQXUSBLSPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a phenyl-substituted pyrimidine with a fluorophenoxy derivative under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrimidines and phenols.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may exhibit pharmacological properties that make it suitable for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their structural differences:

Compound Name Substituents (Position) Key Functional Groups Biological Activity (if reported) Reference
4-(4-Fluorophenoxy)-2-phenylpyrimidine-5-carboxylic acid 4-(4-Fluorophenoxy), 2-phenyl, 5-carboxylic acid Carboxylic acid, fluorophenoxy, phenyl Not explicitly reported -
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid 4-pyridinyl, 2-(4-methoxyphenyl) Methoxy, pyridinyl Not reported
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-(4-Fluorophenyl), 6-isopropyl, 2-methylsulfonyl Methyl ester, sulfonyl Crystal structure reported
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate 4-(2-Fluorophenyl), 2-methyl Ethyl ester Not reported
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide 5-chloro, 2-sulfanyl, 4-carboxamide Sulfanyl, carboxamide Not reported
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid 2-methylthio, 4-trifluoromethylphenylamino Methylthio, trifluoromethyl, carboxylic acid Not reported

Key Observations from Analogs

Substituent Effects on Bioactivity: The 4-fluorophenoxy group in the target compound may enhance lipophilicity and target binding compared to non-fluorinated analogs (e.g., 2-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid) . Fluorine’s electron-withdrawing nature can influence electronic distribution and metabolic stability. Ester derivatives (e.g., methyl or ethyl esters in ) are often prodrugs, improving bioavailability by masking the carboxylic acid group. Hydrolysis in vivo would release the active carboxylic acid form.

Role of Sulfur-Containing Groups: Analogs with sulfonyl (e.g., ) or sulfanyl (e.g., ) groups exhibit altered electronic properties.

Heterocyclic Modifications: Compounds like 5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid (a furan derivative) highlight how replacing the pyrimidine core with other heterocycles diversifies applications but may reduce nucleic acid-targeting efficacy.

Research Findings and Implications

  • Synthetic Routes : Pyrimidine derivatives are often synthesized via cyclization reactions or functional group displacements. For example, methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate was crystallographically characterized, underscoring the importance of solid-state studies in drug design .
  • Biological Screening : While direct data on the target compound are absent, structurally related pyrimidines have demonstrated anti-inflammatory (e.g., biphenyl-4-carboxylic acid derivatives ) and antimicrobial activity (e.g., 6-methyl-2-phenylpyrimidine derivatives ).

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